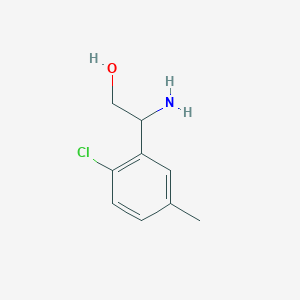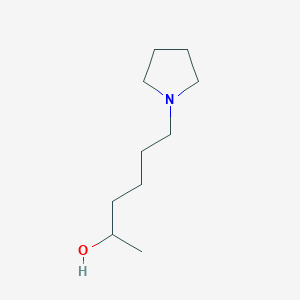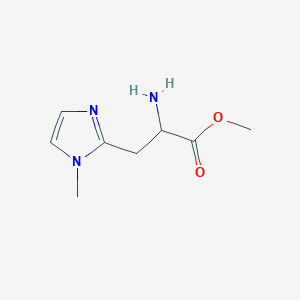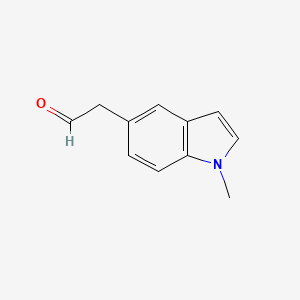
2-(1-methyl-1H-indol-5-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-indol-5-yl)acetaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring substituted with a methyl group at the 1-position and an acetaldehyde group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-5-yl)acetaldehyde can be achieved through various methods. One common approach involves the substitution of the methyl hydrogen on acetaldehyde with the indol-5-yl group. This can be done using different reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product.
化学反应分析
Types of Reactions
2-(1-methyl-1H-indol-5-yl)acetaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used for substitution reactions on the indole ring.
Major Products Formed
Oxidation: 2-(1-methyl-1H-indol-5-yl)acetic acid
Reduction: 2-(1-methyl-1H-indol-5-yl)ethanol
Substitution: Various substituted indole derivatives depending on the electrophile used
科学研究应用
2-(1-methyl-1H-indol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1-methyl-1H-indol-5-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)acetaldehyde: Another indole derivative with an acetaldehyde group at the 3-position.
Indole-3-acetaldehyde: A naturally occurring compound involved in the metabolism of tryptophan.
Uniqueness
2-(1-methyl-1H-indol-5-yl)acetaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the acetaldehyde group at the 5-position distinguishes it from other indole derivatives and can lead to different interactions with biological targets .
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-(1-methylindol-5-yl)acetaldehyde |
InChI |
InChI=1S/C11H11NO/c1-12-6-4-10-8-9(5-7-13)2-3-11(10)12/h2-4,6-8H,5H2,1H3 |
InChI 键 |
CHRCFSCZPNSMIL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C1C=CC(=C2)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


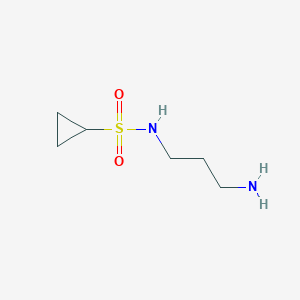
![tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate](/img/structure/B13563369.png)
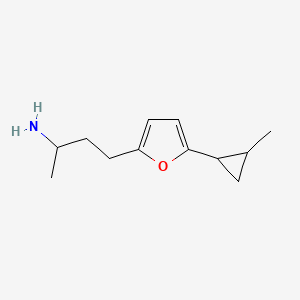
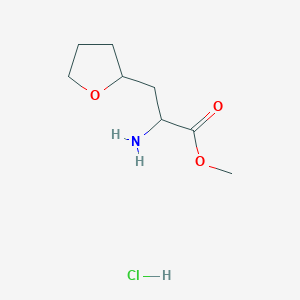
![4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13563398.png)
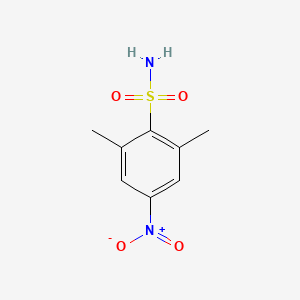
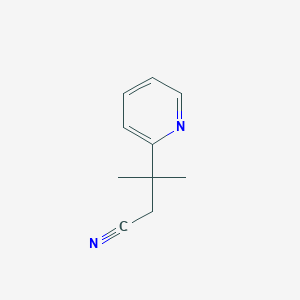
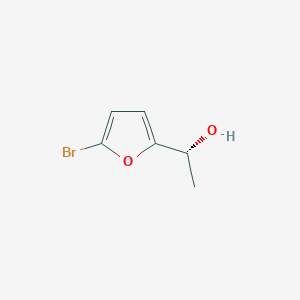
![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)
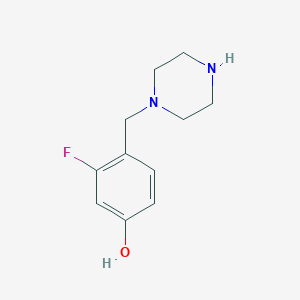
![6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride](/img/structure/B13563426.png)
